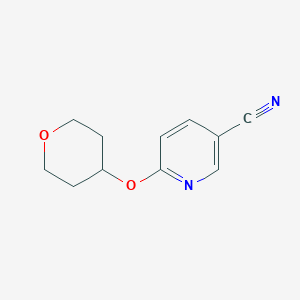

6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Description

BenchChem offers high-quality 6-(Tetrahydropyran-4-yloxy)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tetrahydropyran-4-yloxy)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEWHGWDICBASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640292 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-60-2 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. By merging the privileged nicotinonitrile scaffold with the functionally advantageous tetrahydropyran moiety, this molecule emerges as a valuable intermediate for synthesizing complex therapeutic agents. This document will elucidate its chemical structure, physicochemical properties, a robust synthesis protocol, its strategic role in medicinal chemistry, and methods for its analytical characterization.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. 6-(Tetrahydropyran-4-yloxy)nicotinonitrile represents a strategic conjunction of two key structural motifs. The nicotinonitrile core is a well-established pharmacophore found in a variety of biologically active compounds, including kinase inhibitors used in oncology.[1] The nitrile group is a versatile functional handle, capable of being transformed into various other groups, while the pyridine ring acts as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.

The tetrahydropyran (THP) ring is frequently incorporated into drug candidates as a bioisostere of a cyclohexane ring.[2] The introduction of the ether oxygen atom within the cyclic system reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced binding interactions with biological targets.[2] Consequently, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not merely a chemical entity but a purpose-built building block for the efficient construction of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The molecule consists of a pyridine ring substituted with a cyano group at the 3-position and a tetrahydropyran ring linked via an ether bond at the 6-position.

Chemical Structure

Caption: Chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following properties can be reliably calculated or estimated based on its structure and comparison to analogous compounds.

| Property | Value | Source |

| IUPAC Name | 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile | - |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Melting Point | Estimated 80-100 °C | Analogy |

| Boiling Point | > 300 °C (decomposes) | Analogy |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water. | Analogy |

| logP (o/w) | ~1.5 - 2.0 | Estimated |

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[3][4] This method involves the reaction of an activated pyridine ring with an alcohol.

Synthetic Scheme

The preferred pathway involves the reaction of commercially available 6-chloronicotinonitrile with tetrahydropyran-4-ol in the presence of a strong base. The base is crucial for deprotonating the alcohol, forming a potent nucleophile (alkoxide) that readily attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group.

Caption: Synthetic workflow for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

-

6-Chloronicotinonitrile (1.0 eq.)

-

Tetrahydropyran-4-ol (1.2 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tetrahydropyran-4-ol (1.2 eq.) and anhydrous DMF (approx. 10 mL per 1 g of 6-chloronicotinonitrile).

-

Alkoxide Formation (Trustworthiness Checkpoint 1): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq.) portion-wise. Causality: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution. The formation of the sodium alkoxide is the critical activating step. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates complete deprotonation.

-

Nucleophilic Substitution: Add a solution of 6-chloronicotinonitrile (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression (Trustworthiness Checkpoint 2): Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours, checking for the consumption of the starting 6-chloronicotinonitrile. Causality: Heating provides the necessary activation energy for the SNAr reaction. Chromatographic monitoring prevents unnecessary heating and potential side reactions. The reaction is typically complete within 4-8 hours.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated NaHCO₃ solution. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification (Trustworthiness Checkpoint 3): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product Characterization: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization Profile

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The following are expected spectral data based on the analysis of its structural components.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely a doublet, a doublet of doublets, and a doublet, characteristic of a 2,3,5-trisubstituted pyridine. THP Protons: A multiplet for the CH-O proton (~4.6-4.8 ppm). Multiple multiplets for the four CH₂ groups of the THP ring (~1.8-2.2 ppm and ~3.6-4.0 ppm). |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm), including the carbon of the nitrile group (C≡N) which is typically observed around 117-120 ppm. THP Carbons: Signals corresponding to the CH-O carbon (~70-75 ppm) and the CH₂ carbons of the THP ring (~30-35 ppm and ~65-70 ppm). |

| IR Spectroscopy | C≡N Stretch: A sharp, characteristic absorption band around 2220-2230 cm⁻¹. C-O-C Stretch (Ether): Strong absorption bands in the region of 1250-1050 cm⁻¹. C=N and C=C Stretch (Pyridine): Absorptions in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected molecular ion peak at m/z = 205.0977. |

Safety and Handling

6-(Tetrahydropyran-4-yloxy)nicotinonitrile should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with many nitrile-containing compounds, it should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a thoughtfully designed molecular building block that leverages the beneficial properties of both the nicotinonitrile and tetrahydropyran scaffolds. Its synthesis via a scalable Williamson ether synthesis protocol is straightforward and reliable. For medicinal chemists, this compound represents a valuable starting point for the development of novel therapeutics with potentially optimized ADME and target-binding properties, underscoring the importance of strategic molecular design in the pursuit of new medicines.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

-

Academia.edu. (n.d.). Nicotinic acid crown ethers. Synthesis and structural characterization of polyethereal macrocyclic lactones from 6-chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

Sources

- 1. (PDF) Nicotinic acid crown ethers. Synthesis and structural characterization of polyethereal macrocyclic lactones from 6-chloronicotinic acid [academia.edu]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular weight and formula of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry. The molecule uniquely combines the validated nicotinonitrile core, prevalent in numerous therapeutic agents, with the tetrahydropyran (THP) moiety, a favored group for optimizing pharmacokinetic properties. We will dissect its core molecular attributes, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the design of next-generation therapeutics. This document serves as a practical resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Core Molecular Attributes

Chemical Structure and Nomenclature

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is structurally defined by a pyridine ring substituted at the 3-position with a nitrile group and at the 6-position with an ether-linked tetrahydropyran (THP) ring. The linkage occurs through the 4-position of the THP ring.

Caption: Chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Physicochemical Properties

The key physicochemical properties are calculated based on its structure. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated[1] |

| CAS Number | Not assigned (as of Feb 2026) | - |

| Appearance | White to off-white solid (Predicted) | - |

| XLogP3 (Predicted) | 1.1 - 1.5 | - |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 (Nitrile N, Pyridine N, Ether O, THP O) | Calculated |

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of a tetrahydropyran (THP) ring is a deliberate and strategic choice in modern drug design. It is often employed as a bioisostere for cyclohexyl or phenyl rings.[2] This substitution provides several distinct advantages for optimizing a drug candidate's profile.

-

Improved Solubility and ADME Profile: The oxygen atom in the THP ring introduces polarity and can act as a hydrogen bond acceptor. This typically reduces the lipophilicity compared to its carbocyclic analog, cyclohexane, which can lead to improved aqueous solubility and more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]

-

Conformational Rigidity: As a cyclic ether, the THP ring has a lower conformational entropy compared to a flexible linear ether.[2] This pre-organization can lead to a reduced entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Metabolic Stability: The ether linkage within the THP ring is generally more stable to metabolic degradation than many other functional groups, contributing to a longer half-life of the parent molecule.

Caption: Bioisosteric relationship between Cyclohexane and Tetrahydropyran.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most direct and reliable method for constructing the C-O ether bond in 6-(tetrahydropyran-4-yloxy)nicotinonitrile is through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile and pyridine nitrogen activate the 6-position of the ring, making it susceptible to attack by an alkoxide nucleophile.

The logical precursors are therefore a 6-halonicotinonitrile (such as 6-chloro- or 6-bromonicotinonitrile) and tetrahydropyran-4-ol. The use of a strong, non-nucleophilic base is required to deprotonate the alcohol, generating the reactive alkoxide in situ.

Caption: Synthetic workflow for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Experimental Protocol: Synthesis via SₙAr Reaction

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

6-Chloronicotinonitrile (1.0 eq.)

-

Tetrahydropyran-4-ol (1.2 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tetrahydropyran-4-ol (1.2 eq.) and anhydrous DMF (approx. 10 mL per gram of 6-chloronicotinonitrile).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Gas evolution (H₂) will be observed. Stir the resulting suspension at 0 °C for 30 minutes.

-

SₙAr Reaction: Add 6-chloronicotinonitrile (1.0 eq.) to the reaction mixture as a solid or as a solution in a small amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be validated by LC-MS to confirm the expected mass and by NMR spectroscopy to confirm the structure.

Spectroscopic Profile

While an experimental spectrum is definitive, the expected spectroscopic features can be reliably predicted based on the structure and data from analogous compounds.[3][4][5]

| Technique | Expected Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.6 (d, 1H, pyridine H2), δ 7.7-7.8 (dd, 1H, pyridine H4), δ 6.8-6.9 (d, 1H, pyridine H5), δ 4.6-4.8 (m, 1H, THP CH-O), δ 3.9-4.1 (m, 2H, THP axial CH₂-O), δ 3.5-3.7 (m, 2H, THP equatorial CH₂-O), δ 2.0-2.2 (m, 2H, THP axial CH₂), δ 1.8-2.0 (m, 2H, THP equatorial CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163-164 (C6), δ 151-152 (C2), δ 140-141 (C4), δ 117-118 (CN), δ 111-112 (C5), δ 108-109 (C3), δ 69-71 (THP C4), δ 63-65 (THP C2/C6), δ 31-33 (THP C3/C5) |

| FT-IR (ATR) | ν ~2230 cm⁻¹ (sharp, strong, C≡N stretch), ~1600, 1570 cm⁻¹ (C=C/C=N aromatic stretches), ~1250, 1050 cm⁻¹ (C-O ether stretches) |

Applications in Drug Development

Role as a Key Building Block

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not an end-product but a valuable intermediate. Its utility lies in the strategic combination of its functional groups:

-

The Nitrile Group: Can serve as a hydrogen bond acceptor, a precursor for other functional groups (e.g., tetrazole, amine, carboxylic acid), or a key pharmacophoric element in its own right.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the electronic properties of the ring.

-

The THP-Ether: Serves as a robust "ADME-friendly" solubilizing group that can be directed towards solvent-exposed regions of a protein binding pocket.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the nicotinonitrile core is a known hinge-binding motif.[6] It is also applicable in developing inhibitors for other target classes, such as Bcl-2 family proteins.[7]

Hypothetical Workflow: Elaboration into a Complex Molecule

The following diagram illustrates a hypothetical pathway where 6-(tetrahydropyran-4-yloxy)nicotinonitrile is used as a starting point for a more complex, drug-like molecule, for instance, via a Suzuki coupling reaction at a different position (requiring prior halogenation) or modification of the nitrile.

Caption: Hypothetical synthetic elaboration from the title compound.

Safety and Handling

As a laboratory chemical, 6-(tetrahydropyran-4-yloxy)nicotinonitrile should be handled with care, following good industrial hygiene and safety practices.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid: In case of contact, wash the affected area immediately with plenty of water. If symptoms persist, seek medical attention.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a strategically designed molecular scaffold that offers significant advantages for drug discovery programs. It provides a robust and versatile starting point for the synthesis of complex molecules, incorporating the favorable ADME properties of the tetrahydropyran moiety with the proven biological relevance of the nicotinonitrile core. The synthetic route is straightforward and scalable, making this compound an accessible and valuable tool for medicinal chemists targeting a wide range of diseases.

References

-

Amerigo Scientific. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Available at: [Link]

-

Lee, H. Y., & Kim, C. K. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(11), 606. Available at: [Link]

-

Ben-Yelles, D., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(2), M1367. Available at: [Link]

-

Chemsrc. (n.d.). Tetrahydropyran. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

-

Asif, M. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8233. Available at: [Link]

-

Fun, H.-K., et al. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o79. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10249, Nicotyrine. Available at: [Link]

-

Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.

- Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.

-

MDPI. (2023). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

The Ukrainian Biochemical Journal. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. 94(1). Available at: [Link]

Sources

- 1. 1507005-79-9|3-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile|BLD Pharm [bldpharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 8. fishersci.ie [fishersci.ie]

- 9. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic compound with structural motifs of interest in medicinal chemistry.

The structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile incorporates a polar tetrahydropyran ring, a pyridine core, and a nitrile group. This combination of features results in a molecule with a nuanced polarity profile, making its interaction with various organic solvents a subject of significant interest for researchers in synthetic chemistry, pharmacology, and materials science. This document will not only present a theoretical framework for predicting solubility but will also offer detailed, field-proven protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the polarity of both the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. The molecular structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile suggests a degree of polarity, primarily due to the nitrogen and oxygen heteroatoms and the nitrile group, which can participate in dipole-dipole interactions and hydrogen bonding.

Key structural features influencing solubility include:

-

The Pyridine Ring: A weakly basic aromatic heterocycle.

-

The Nitrile Group (-C≡N): A strongly polar group.

-

The Tetrahydropyran Ring: A cyclic ether, which is polar and can act as a hydrogen bond acceptor.

-

The Ether Linkage (-O-): Contributes to the overall polarity and potential for hydrogen bonding.

Based on these features, it can be hypothesized that 6-(Tetrahydropyran-4-yloxy)nicotinonitrile will exhibit greater solubility in polar aprotic and protic organic solvents compared to nonpolar hydrocarbon solvents.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

- 6-(Tetrahydropyran-4-yloxy)nicotinonitrile (solid, >99% purity)

- A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of analytical grade.

- Scintillation vials or other suitable sealed containers.

- A calibrated analytical balance.

- A temperature-controlled orbital shaker or rotator.

- Syringe filters (0.22 µm).

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- Volumetric flasks and pipettes.

2. Procedure:

- Add an excess amount of solid 6-(Tetrahydropyran-4-yloxy)nicotinonitrile to a series of vials, each containing a known volume of a different organic solvent. An excess is crucial to ensure that a saturated solution is achieved.

- Seal the vials to prevent solvent evaporation.

- Place the vials in a temperature-controlled shaker, typically set to 25 °C (or the desired experimental temperature), and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

- After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

- Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

- Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

- Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

3. Quantification via High-Performance Liquid Chromatography (HPLC):

- Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water with a modifier like formic acid, that provides good peak shape and retention for the analyte.

- Column: A C18 reversed-phase column is a common choice for compounds of this nature.

- Detection: UV detection at a wavelength where the compound has a strong absorbance.

- Calibration: Prepare a series of standard solutions of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

- Sample Analysis: Inject the diluted, filtered samples and determine their concentration by interpolating their peak areas from the calibration curve.

- Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | 24.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | 20.7 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetonitrile | 37.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | 6.02 | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | 8.93 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | 2.38 | [Insert Experimental Data] | [Insert Experimental Data] |

| Heptane | 1.92 | [Insert Experimental Data] | [Insert Experimental Data] |

Note: The table is populated with placeholders as specific experimental data for this compound is not publicly available. The values would be determined using the protocol described above.

Visualizing the Experimental Workflow

A clear visualization of the experimental process can aid in understanding the key steps involved in solubility determination.

Caption: Workflow for HPLC quantification of dissolved solute.

Conclusion

While specific, publicly available solubility data for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is limited, this guide provides a robust framework for its determination and interpretation. By applying the principles of solvent-solute interactions and employing standardized experimental protocols such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of subsequent experiments, including formulation development, reaction optimization, and pharmacological screening, ultimately accelerating the journey of a compound from the laboratory to its intended application.

References

-

Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. NIH Public Access. Available at: [Link]

-

LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chem-Station. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicological Profile of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a substituted nicotinonitrile derivative of increasing interest within pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the available safety data for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, addresses the current gaps in its toxicological profile, and offers insights based on the broader class of nicotinonitrile compounds.

Chemical Identity and Physical Properties

| Identifier | Value |

| IUPAC Name | 6-(Tetrahydropyran-4-yloxy)nicotinonitrile |

| CAS Number | 1207175-39-3 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Information not readily available; likely soluble in organic solvents. |

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the hazards, handling, and emergency procedures for a chemical. The available SDS for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile indicates the following key points.

GHS Hazard Classification

While a definitive, universally adopted GHS classification is not available, based on data for similar compounds, it should be handled with caution. Potential hazards, often associated with this class of compounds, may include:

-

Acute Toxicity (Oral, Dermal, Inhalation): The toxicological properties have not been fully investigated.

-

Skin Irritation/Corrosion: May cause skin irritation.

-

Eye Irritation/Damage: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, the following precautionary measures are essential when handling 6-(Tetrahydropyran-4-yloxy)nicotinonitrile:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.

-

Toxicological Profile: Addressing the Data Gap

A critical point highlighted in the available safety data is that the toxicological properties of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile have not been fully investigated. This is a common scenario for novel research chemicals. In the absence of specific data, a provisional toxicological assessment must be inferred from the chemical structure and the known toxicology of related compounds.

The Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, is a core structural motif in many biologically active compounds. The nitrile group (-C≡N) is a key feature that can influence the molecule's reactivity and metabolic fate. In biological systems, nitriles can potentially be metabolized to cyanides, although the rate and extent of this conversion vary widely depending on the overall molecular structure.

Research on various nicotinonitrile derivatives has revealed a spectrum of biological activities, including potential cytotoxic effects against cancer cell lines. This suggests that compounds containing this scaffold have the potential to interact with biological systems and that their toxicological profiles warrant careful consideration.

The Tetrahydropyran Moiety

The tetrahydropyran ring is a common feature in many natural products and synthetic molecules. It is generally considered to be a relatively inert and metabolically stable group. Its presence in 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is likely to influence the compound's solubility, lipophilicity, and overall three-dimensional shape, which in turn can affect its biological activity and toxicological profile.

Proposed Experimental Workflow for Toxicity Assessment

For researchers considering further development of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a tiered approach to toxicity testing is recommended.

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

Step-by-Step Methodologies

1. In Silico Toxicity Prediction:

-

Objective: To computationally predict potential toxicities based on the chemical structure.

-

Methodology:

-

Obtain the SMILES or MOL file of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

-

Utilize various QSAR (Quantitative Structure-Activity Relationship) and other computational toxicology models (e.g., DEREK, TOPKAT) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and other endpoints.

-

Analyze the structural alerts and fragments to identify potential liabilities.

-

2. In Vitro Cytotoxicity Assays:

-

Objective: To determine the concentration at which the compound induces cell death in cultured cells.

-

Methodology (MTT Assay):

-

Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow cells to adhere overnight.

-

Prepare serial dilutions of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

3. Genotoxicity Assays:

-

Objective: To assess the potential of the compound to induce genetic mutations.

-

Methodology (Ames Test):

-

Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway.

-

Expose the bacteria to various concentrations of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, both with and without a metabolic activation system (S9 mix).

-

Plate the treated bacteria on a histidine-deficient medium.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

Handling, Storage, and Disposal

Handling

-

Always handle 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes by wearing appropriate PPE.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Conclusion and Future Directions

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a compound with potential applications in drug discovery and development. While the currently available safety data provides essential handling guidelines, a comprehensive toxicological profile is lacking. Researchers and drug development professionals must acknowledge this data gap and exercise due caution. The path forward should involve a systematic toxicological evaluation, beginning with in silico and in vitro methods, to build a robust safety profile for this promising molecule. This approach will not only ensure a safe working environment but also provide the necessary data for any future regulatory submissions.

References

- Safety Data Sheet for 6-(Tetrahydropyran-4-yloxy)

- General principles of toxicology and chemical safety from reputable sources such as the Occupational Safety and Health Administration (OSHA)

- Peer-reviewed literature on the toxicology of nicotinonitrile derivatives and other rel

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Introduction

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure, which combines a nicotinonitrile core with a tetrahydropyran (THP) moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures. The nicotinonitrile portion serves as a versatile chemical handle for further functionalization, while the THP group can improve physicochemical properties such as solubility and metabolic stability in parent molecules.

Given its role as a foundational building block, a thorough understanding of its physical and chemical properties is paramount for its effective use in multi-step synthetic campaigns. The purity of such an intermediate, primarily established through its melting point, directly impacts the yield, purity, and viability of subsequent reactions and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the essential physical characteristics of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile and details the rigorous experimental protocols required for their validation. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently handle, characterize, and implement this compound in their research endeavors.

Section 1: Physicochemical Profile

The fundamental identity and physical nature of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile are summarized below. As a specialized synthetic intermediate, certain properties like the precise melting point are not widely published and must be established empirically upon synthesis.

Figure 1. Chemical Structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

| Property | Value | Source / Justification |

| IUPAC Name | 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carbonitrile | IUPAC Nomenclature Rules |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated from structure |

| Molecular Weight | 204.23 g/mol | Calculated from structure |

| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous substituted nicotinonitriles which are typically white or colored solids.[1][2] |

| Melting Point | Experimentally Determined | Not available in public databases; requires empirical analysis as described in Section 2.1. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water (Predicted) | Based on the polarity of the molecule and typical solvents used for similar heterocyclic compounds. |

Section 2: Experimental Determination of Physical Properties

This section outlines the standard methodologies for the precise determination of the key physical properties of a newly synthesized batch of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Melting Point Analysis: A Critical Purity Indicator

The melting point is the most critical and readily accessible indicator of a solid compound's purity. A sharp melting range (typically ≤ 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

This protocol describes a self-validating method using a standard digital melting point apparatus.

-

Instrument Calibration:

-

Causality: Before analyzing any sample, the accuracy of the apparatus must be verified. This ensures the trustworthiness of the resulting data.

-

Procedure: Use certified reference standards with sharp, known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). Run each standard using the protocol below. The observed melting point should be within ±1 °C of the certified value. If not, the instrument requires service or a correction factor must be applied.

-

-

Sample Preparation:

-

Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing within the capillary tube. Residual solvent will depress and broaden the melting range, giving a false indication of impurity.

-

Procedure: Place a small amount of the compound on a watch glass and gently crush it into a fine powder with a spatula. Ensure the sample is free-flowing.

-

-

Capillary Loading:

-

Causality: Proper loading ensures a clear observation of the melting process. Overloading can cause a temperature gradient within the sample, leading to a broader melting range.

-

Procedure: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm high) enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

-

Measurement Execution:

-

Causality: The heating rate is the most critical parameter for accuracy. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the observed melting point to be artificially high.

-

Procedure:

-

Insert the loaded capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. For an unknown compound, a preliminary rapid scan is necessary to find an approximate range.

-

Once the temperature is ~15 °C below the expected melting point, reset the instrument to a slow heating rate of 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2.

-

-

-

Data Reporting:

-

Report the observed melting range along with the heating rate used for the final determination (e.g., "Melting Point: 115-117 °C (1 °C/min)").

-

The logical flow of a rigorous melting point determination is visualized below.

Caption: Workflow for accurate melting point determination.

Qualitative Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR or HPLC.

-

Setup: Arrange a series of labeled test tubes, each containing a common laboratory solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes, Dimethyl Sulfoxide (DMSO)).

-

Procedure:

-

Add approximately 10 mg of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile to each test tube.

-

Add 1 mL of the respective solvent to each tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Observe and record the results using the following categories:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

-

Heating (Optional): For solvents where the compound is sparingly soluble, gently warm the test tube to observe if solubility increases with temperature. This is a key step in identifying a suitable solvent system for recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

Conclusion

While a specific melting point for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not cataloged in readily accessible literature, this guide establishes the authoritative framework for its empirical determination and physicochemical characterization. The melting point, when determined by the rigorous, self-validating protocol described, serves as the primary gatekeeper for assessing purity. Adherence to these methodologies ensures that researchers and drug developers can generate reliable, high-quality data, enabling the confident use of this important building block in the advancement of chemical synthesis and pharmaceutical research.

References

-

Amerigo Scientific. 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Available at: [Link]

-

Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105–o106. Available at: [Link]

-

Reyes-Ramírez, A., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 499. Available at: [Link]

-

Benkhaya, D., H-R, D., & Collet, J. C. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1849. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

Moussa, Z., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1853–S1858. Available at: [Link]

-

Suwunwong, T., Chantrapromma, S., & Fun, H. K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(9), o2812. Available at: [Link]

-

Taylor & Francis. Tetrahydropyran – Knowledge and References. Available at: [Link]

-

Lee, K., & Kim, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 200. Available at: [Link]

-

Chantrapromma, S., & Fun, H. K. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o79. Available at: [Link]

-

ChemTik. Tetrahydro-pyran. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile from 6-chloronicotinonitrile

An Application Note for the Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Introduction and Significance

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a key heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core linked to a tetrahydropyran moiety via an ether linkage, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The synthesis protocol described herein details a robust and scalable method for the preparation of this compound from commercially available 6-chloronicotinonitrile and tetrahydropyran-4-ol. The core of this transformation is the Williamson ether synthesis, a classic and reliable method for forming ether bonds.[1][2] This application note provides a comprehensive guide for researchers, covering the reaction mechanism, a detailed experimental protocol, safety considerations, and troubleshooting.

Reaction Mechanism: The Williamson Ether Synthesis

The formation of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is achieved through a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[2][3][4] The reaction proceeds in two fundamental steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of tetrahydropyran-4-ol.[5][6] This step is irreversible as the byproduct, hydrogen gas (H₂), bubbles out of the reaction mixture, driving the equilibrium to form the sodium alkoxide.[6] This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution: The generated tetrahydropyran-4-alkoxide attacks the electron-deficient carbon atom at the C6 position of the 6-chloronicotinonitrile ring. The chloride ion is displaced as the leaving group in a concerted, single-step mechanism, yielding the desired ether product.[2][7]

The overall reaction is as follows:

Caption: The two-step Williamson ether synthesis mechanism.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this synthesis.

| Reagent | CAS No. | Molecular Wt. | Key Hazards |

| 6-Chloronicotinonitrile | 33252-28-7 | 138.56 g/mol | Harmful if swallowed, inhaled, or in contact with skin; Eye/skin irritant.[8][9][10][11][12] |

| Tetrahydropyran-4-ol | 2081-44-9 | 102.13 g/mol | Causes serious eye irritation/damage.[13][14][15] |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | Water-reactive, flammable solid; Releases flammable H₂ gas; Causes severe skin burns and eye damage.[16][17][18][19] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Flammable liquid; Harmful if inhaled/in contact with skin; Eye irritant; Reproductive toxicity.[20][21][22][23] |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Highly flammable liquid and vapor; Eye irritant. |

| Hexanes | 110-54-3 | 86.18 g/mol | Highly flammable liquid and vapor; Skin/respiratory irritant; Aspiration hazard. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | N/A |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

1. Reaction Setup:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum.

-

Maintain the reaction under a positive pressure of inert gas (nitrogen or argon) throughout the procedure to prevent quenching of the base by atmospheric moisture.

2. Reagent Addition:

-

To the reaction flask, add tetrahydropyran-4-ol (1.2 equivalents).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the alcohol (approx. 5-10 mL per gram of 6-chloronicotinonitrile).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: This addition is exothermic and generates hydrogen gas. A slow addition rate is crucial to control the temperature and gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution has ceased. The cessation of bubbling indicates the complete formation of the alkoxide.

3. Nucleophilic Substitution Reaction:

-

Dissolve 6-chloronicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the 6-chloronicotinonitrile solution dropwise to the stirred alkoxide suspension at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24]

4. Work-up and Extraction:

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding deionized water dropwise to destroy any excess sodium hydride. Caution: This is an exothermic process.

-

Dilute the mixture with additional water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a solid.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][25]

-

Fume Hood: All operations involving DMF and sodium hydride must be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors and to safely vent hydrogen gas.[17]

-

Sodium Hydride (NaH): NaH is a highly water-reactive substance that can ignite upon contact with moisture.[17][25] It must be handled under an inert atmosphere. Never allow it to come into contact with water or protic solvents except during a controlled quenching procedure. In case of fire, use a Class D fire extinguisher (dry powder, e.g., sand or sodium carbonate); DO NOT use water, CO₂, or foam extinguishers .[16][17]

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin.[21][23] Avoid all direct contact and inhalation.

-

6-Chloronicotinonitrile: This compound is classified as harmful and an irritant.[8] Avoid skin/eye contact and inhalation of dust.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaH in a separate, designated container before disposal.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive sodium hydride. 2. Insufficient reaction time or temperature. 3. Presence of moisture in reagents or solvent. | 1. Use a fresh, unopened container of NaH. Ensure it is handled strictly under inert gas. 2. Increase reaction time or temperature moderately and continue monitoring. 3. Use anhydrous grade solvents and ensure all glassware is properly dried. |

| Low Product Yield | 1. Incomplete alkoxide formation. 2. Competing side reactions (e.g., elimination). 3. Product loss during work-up/extraction. | 1. Allow more time for the deprotonation step; ensure all NaH has reacted before adding the electrophile. 2. Maintain careful temperature control; avoid excessive heat. 3. Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous phase. |

| Impure Product after Column | 1. Co-elution of impurities with the product. 2. Unreacted starting material present. | 1. Optimize the chromatography eluent system. Use a shallower gradient or try a different solvent system (e.g., Dichloromethane/Methanol). 2. Ensure the reaction has gone to completion before work-up. |

References

-

Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]

-

Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

-

Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

-

Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

-

MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. [Link]

-

Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG. [Link]

-

Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. [Link]

-

111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

-

N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021). RCI Labscan Limited. [Link]

-

Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956. PubChem - NIH. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

9.5. Williamson ether synthesis. Lumen Learning. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

nicotinonitrile. Organic Syntheses Procedure. [Link]

-

4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. 33252-28-7 | MFCD00084941 | 6-Chloro-nicotinonitrile | acints [acints.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2081-44-9 Name: Tetrahydro-4H-pyran-4-ol [xixisys.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. alkalimetals.com [alkalimetals.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. carlroth.com [carlroth.com]

- 21. fishersci.com [fishersci.com]

- 22. chemos.de [chemos.de]

- 23. nj.gov [nj.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chemscience.com [chemscience.com]

Application Note: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, 6-(tetrahydropyran-4-yloxy)nicotinonitrile represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is particularly prominent in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes and PDE4 inhibitors for inflammatory conditions.

The Pharmacophore Triad

The utility of this scaffold rests on three synergistic structural features:

-

The Tetrahydropyran (THP) "Anchor":

-

Function: Acts as a lipophilic spacer with polar character. Unlike a cyclohexyl group, the THP ether oxygen lowers cLogP (increasing aqueous solubility) and reduces metabolic clearance by blocking the oxidation prone sites often found in carbocyclic rings.

-

Binding: Frequently occupies the hydrophobic "allosteric switch" pockets in kinases and metabolic enzymes, mimicking ribose or glucose moieties.

-

-

The Pyridine Core:

-

Function: Bioisostere for the phenyl ring. The pyridine nitrogen (N1) provides a specific hydrogen bond acceptor vector, often crucial for orienting the molecule within the active site.

-

-

The Nitrile "Warhead" (Position 3):

-

Function: A versatile synthetic handle.[1] In the final drug candidate, it often serves as a hydrogen bond acceptor (interacting with Serine or Threonine residues) or is derivatized into amides, amines, or heterocycles (e.g., tetrazoles).

-

Validated Synthetic Protocols

The following protocols are designed as self-validating systems . They include in-process control (IPC) checkpoints to ensure batch integrity before proceeding.

Protocol A: High-Fidelity Synthesis via SNAr

Objective: Synthesize 6-(tetrahydropyran-4-yloxy)nicotinonitrile from 6-chloronicotinonitrile.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrile group at C3 activates the C6-chlorine for displacement by the alkoxide.

Reagents & Materials

-

Substrate: 6-Chloronicotinonitrile (1.0 eq)

-

Nucleophile: Tetrahydro-2H-pyran-4-ol (1.2 eq)

-

Base: Potassium tert-butoxide (KOtBu) (1.5 eq) — Preferred over NaH for safety and solubility profiles.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if scaling >100g).

Step-by-Step Methodology

-

Alkoxide Formation:

-

Charge a dry 3-neck flask with Tetrahydro-2H-pyran-4-ol and anhydrous THF under N2 atmosphere.

-

Cool to 0°C.

-

Add KOtBu portion-wise over 20 minutes. Observation: Solution may turn slightly yellow/hazy.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve 6-Chloronicotinonitrile in minimal THF.

-

Add the nitrile solution dropwise to the alkoxide mixture at 0°C. Critical: Exotherm control is vital to prevent nitrile hydrolysis.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

IPC Checkpoint (Self-Validation):

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Criteria: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4, UV active).

-

Stop Condition: If SM remains after 4h, heat to 50°C for 1 hour. Do not exceed 60°C to avoid degradation.

-

-

Workup & Purification:

-

Quench with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Crystallization: The crude product often solidifies. Recrystallize from Ethanol/Water (9:1) for high purity (>98%).

-

Data Output:

| Parameter | Specification |

|---|---|

| Yield | 85-92% |

| Appearance | White to off-white crystalline solid |

| 1H NMR (DMSO-d6) | δ 8.70 (d, 1H), 8.15 (dd, 1H), 7.05 (d, 1H), 5.25 (m, 1H, THP-CH), 3.85 (m, 2H), 3.50 (m, 2H), 2.00 (m, 2H), 1.65 (m, 2H). |

Protocol B: Divergent Functionalization

Objective: Transform the nitrile handle into pharmacologically active motifs.

Workflow Visualization

The following diagram illustrates the synthetic divergence possible from the parent scaffold.

Caption: Synthetic workflow converting the raw materials into the core scaffold and subsequent divergent derivatives.

Application Case Study: Glucokinase Activators (GKAs)

Context: Glucokinase (GK) acts as the body's "glucose sensor."[2][3][4] Small molecule activators (GKAs) are developed to treat Type 2 Diabetes.[2][3][4][5] The 6-(tetrahydropyran-4-yloxy)nicotinonitrile scaffold is a validated bioisostere for the aryloxy-benzamide class of GKAs.

Mechanism of Action Design

In this application, the scaffold serves a dual purpose within the GK allosteric site:

-

The THP Ring: Occupies a specific hydrophobic pocket usually filled by the ribose of ATP or similar co-factors. The ether oxygen can engage in water-mediated H-bonding.

-

The Nitrile/Pyridine: The nitrile acts as a dipole that orients the molecule, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the enzyme (often Arg63 or similar residues depending on the crystal structure).

Experimental Validation: GKA Assay Protocol

To verify the activity of derivatives based on this scaffold:

-

Enzyme System: Recombinant Human Glucokinase (GST-GK).

-

Coupled Assay:

-

GK converts Glucose + ATP → Glucose-6-Phosphate (G6P).[4]

-

G6P-Dehydrogenase converts G6P + NADP+ → 6-Phosphogluconate + NADPH.

-

Readout: Absorbance of NADPH at 340 nm.

-

-

Procedure:

-

Incubate scaffold derivative (0.1 - 10 µM) with enzyme buffer.

-

Initiate reaction with Glucose (5 mM).

-

Success Metric: A >1.5-fold increase in Vmax or a decrease in S0.5 (glucose affinity) compared to DMSO control.

-

ADME & Safety Considerations

When utilizing this scaffold, researchers must account for specific metabolic liabilities.

| Property | Observation | Mitigation Strategy |

| Metabolic Stability | High. The THP ether is significantly more stable than benzyl ethers, which are prone to dealkylation by CYP450. | No modification usually needed. |

| Solubility | Moderate. The THP oxygen improves solubility over carbocycles. | If solubility <10 µM, introduce polar groups on the nitrile derivative (e.g., solubilizing amine tail). |

| hERG Inhibition | Potential risk if the "Right Hand Side" (nitrile end) becomes too lipophilic. | Keep the nitrile derivatization polar (e.g., amide or carboxylic acid). |

Signaling Pathway Visualization

The following diagram details the downstream effects of using this scaffold in a GKA context.

Caption: Pharmacological impact of the scaffold when deployed as a Glucokinase Activator (GKA).

References

-

BenchChem. (2025).[1] Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Retrieved from

-

National Center for Biotechnology Information. (2013). Pyrimidone-based series of glucokinase activators.[6] Bioorg Med Chem Lett.[6] Retrieved from

-

Matschinsky, F. M., et al. (2011). Glucokinase activators for the potential treatment of type 2 diabetes.[2][3][5][6] Nature Reviews Drug Discovery. Retrieved from

-

Organic Chemistry Portal. (2024).[7] Synthesis of Tetrahydropyrans.[7][8][9][10] Retrieved from

-

Pfizer Inc. (2015). Glucokinase Activator Patents (WO2015/144799). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidone-based series of glucokinase activators with alternative donor-acceptor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis routes for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

An Application Note for the Scalable Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Abstract

This document provides a detailed guide to the scalable synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a key intermediate in the manufacturing of advanced pharmaceutical agents, including the Bcl-2 inhibitor Venetoclax.[1] The primary focus is on a robust and scalable Williamson ether synthesis protocol, specifically a Nucleophilic Aromatic Substitution (SNAr) reaction between 6-chloronicotinonitrile and tetrahydropyran-4-ol. We present an optimized, step-by-step laboratory protocol, discuss critical process parameters, and offer troubleshooting guidance to ensure high yield and purity. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

6-(Tetrahydropyran-4-yloxy)nicotinonitrile serves as a crucial building block in medicinal chemistry. Its synthesis is a critical step in the supply chain for several important drug candidates. The challenge lies in developing a synthetic route that is not only efficient in terms of yield but also scalable, safe, and economically viable for industrial production.

The most direct and industrially favored approach is the coupling of an activated pyridine ring with an alcohol. This guide focuses on the reaction of 6-chloronicotinonitrile with tetrahydropyran-4-ol. This pathway is advantageous due to the relatively low cost and high commercial availability of the starting materials.

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[2] In this reaction, the alkoxide of tetrahydropyran-4-ol, generated in situ by a strong base, acts as the nucleophile. It attacks the electron-deficient C6 position of the 6-chloronicotinonitrile ring, displacing the chloride leaving group. The electron-withdrawing nitrile (-CN) group at the C3 position is essential, as it activates the pyridine ring towards nucleophilic attack.

Visualizing the Synthetic Pathway

The diagram below illustrates the primary scalable synthesis route for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Caption: Primary SNAr synthesis route.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale (10-50 g) and is designed with scalability in mind. The primary purification method is recrystallization, avoiding the need for costly and time-consuming column chromatography on an industrial scale.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Eq. | Notes |

| 6-Chloronicotinonitrile | 138.56 | 10.0 g | 1.0 | Limiting reagent. Ensure >98% purity. |

| Tetrahydropyran-4-ol | 102.13 | 8.1 g | 1.1 | Use a slight excess to drive the reaction. |